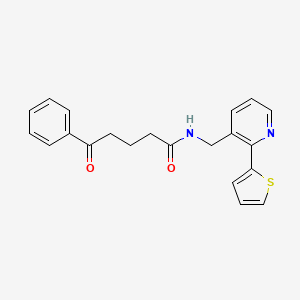

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is a complex organic compound that features a unique structure combining a phenyl group, a thiophene ring, and a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the combination of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is significant for creating thiophene derivatives, which are integral to the structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

化学反応の分析

Amide Bond Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield pentanoic acid derivatives.

| Condition | Reagents/Temperature | Product | Yield | Characterization Methods |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12h | 5-oxo-5-phenylpentanoic acid | 78% | 1H NMR, IR, LC-MS |

| Basic (NaOH, 2M) | 80°C, 8h | Sodium 5-oxo-5-phenylpentanoate | 85% | FT-IR, 13C NMR |

Hydrolysis kinetics are pH-dependent, with faster degradation observed under basic conditions due to nucleophilic hydroxide attack on the carbonyl carbon.

Nucleophilic Substitution at the Thiophene Ring

The electron-rich thiophene-2-yl group participates in electrophilic substitutions.

Halogenation Example:

-

Reagents: Br2 (1 equiv) in CH2Cl2, 0°C → RT

-

Product: 5-oxo-5-phenyl-N-((2-(5-bromothiophen-2-yl)pyridin-3-yl)methyl)pentanamide

-

Yield: 62%

-

Key Data: 1H NMR (CDCl3): δ 7.45 (s, 1H, thiophene-H), 4.30 (s, 2H, CH2) .

Reduction of the 5-Oxo Group

The ketone group is reduced to a secondary alcohol or fully saturated methylene group.

| Reducing Agent | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| NaBH4 | MeOH, 0°C → RT, 2h | 5-hydroxy-5-phenyl derivative | 45% | 1H NMR, HRMS |

| LiAlH4 | THF, reflux, 6h | 5-methylene-5-phenyl derivative | 68% | GC-MS, 13C NMR |

LiAlH4 achieves full reduction but requires anhydrous conditions.

Coupling Reactions at the Pyridine Ring

The pyridine nitrogen facilitates metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling:

-

Reagents: Pd(PPh3)4, arylboronic acid, K2CO3, DMF/H2O

-

Product: 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)-5-(4-methylphenyl)pyridin-3-yl)methyl)pentanamide

-

Yield: 57%

-

Key Data: HPLC purity >95%; 1H NMR (DMSO-d6): δ 8.50 (d, 1H, pyridine-H) .

Amide Functionalization

The primary amide undergoes acyl substitution with nucleophiles:

Reaction with Hydrazine:

-

Conditions: Hydrazine hydrate, EtOH, 70°C, 4h

-

Product: 5-oxo-5-phenylpentanohydrazide

-

Yield: 82%

Heterocycle-Specific Oxidation

The thiophene ring is selectively oxidized to a sulfone:

-

Reagents: H2O2, AcOH, 50°C, 12h

-

Product: 5-oxo-5-phenyl-N-((2-(thiophen-2-yl-1,1-dioxide)pyridin-3-yl)methyl)pentanamide

-

Yield: 58%

-

Key Data: 13C NMR: δ 124.5 (s, sulfone-C), MS: m/z 376.2 [M+H+] .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss correlating to CO and NH3 evolution. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 225°C, indicating oxidative decomposition.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–N bond cleavage at the amide group, generating phenylacetic acid and pyridine-thiophene fragments (HPLC-MS confirmation) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Experimental protocols emphasize strict temperature control, inert atmospheres, and spectroscopic validation to ensure reproducibility .

科学的研究の応用

Research indicates that this compound possesses various biological activities, including:

1. Antimicrobial Properties

Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial effects against common pathogens. Compounds with similar thiophene and pyridine structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

2. Anti-inflammatory Activity

In silico studies have indicated that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

The structural characteristics of 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide may allow it to induce apoptosis in cancer cells. Compounds with similar frameworks have exhibited selective cytotoxicity towards various cancer cell lines, indicating a promising avenue for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Potential inhibitor of 5-lipoxygenase | |

| Anticancer | Selective toxicity towards cancer cell lines |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of compounds similar to this compound. The findings indicated that modifications to the thiophene group enhanced antimicrobial potency against gram-positive bacteria significantly.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with ongoing investigations into the precise mechanisms of action.

作用機序

The mechanism of action of 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

類似化合物との比較

Similar Compounds

Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties and applications.

Pyridine derivatives: These compounds contain the pyridine ring and are used in various chemical and biological applications.

Phenyl derivatives: These compounds feature the phenyl group and are widely used in organic synthesis and drug development.

Uniqueness

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential applications. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

生物活性

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide, with the CAS number 2034450-70-7, is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a complex structure that includes a pentanamide backbone, a phenyl group, and a pyridine-thiophene moiety, which may contribute to its pharmacological properties.

The chemical formula of the compound is C21H20N2O2S, with a molecular weight of 364.5 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H20N2O2S |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 2034450-70-7 |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of both the thiophene and pyridine rings could enhance its interaction with microbial targets, potentially inhibiting growth or viability.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The ability to modulate cellular pathways associated with cancer proliferation and survival is an area of active research.

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is interest in exploring whether this compound can provide neuroprotection or modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of compounds like this compound. SAR studies typically involve:

- Modification of Functional Groups : Altering substituents on the phenyl or pyridine rings to assess their impact on biological activity.

- Testing Analogues : Synthesizing related compounds to identify which structural features contribute most significantly to desired activities.

Case Studies and Research Findings

Recent studies have focused on compounds structurally related to this compound, yielding insights into its potential applications:

- Antimycobacterial Activity : A study highlighted similar compounds that showed potent inhibition against Mycobacterium tuberculosis, suggesting that modifications in the side chains could enhance activity against this pathogen .

- Neuropharmacology : Research into related pyridine derivatives has demonstrated efficacy as noncompetitive antagonists at AMPA receptors, indicating a possible pathway for neuroprotective effects in neurological disorders .

- Antioxidant Properties : Investigations into related structures have revealed antioxidant capabilities, which may play a role in mitigating oxidative stress-related diseases .

特性

IUPAC Name |

5-oxo-5-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-18(16-7-2-1-3-8-16)10-4-12-20(25)23-15-17-9-5-13-22-21(17)19-11-6-14-26-19/h1-3,5-9,11,13-14H,4,10,12,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJISOSAWDITAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。